molecular formula C20H16N2O2 B12003264 N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide

N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide

Katalognummer: B12003264
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: VZAFXXQHFUEWRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the desired cyanoacetamide derivatives . Another method involves solvent-free reactions, such as stirring ethyl cyanoacetate with amines at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wirkmechanismus

The mechanism of action of N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide involves its interaction with molecular targets and pathways within biological systems. The cyano and diphenyl groups play a crucial role in its reactivity and interaction with enzymes or receptors. detailed studies on its specific molecular targets and pathways are limited.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H16N2O2

Molekulargewicht

316.4 g/mol

IUPAC-Name

N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide

InChI

InChI=1S/C20H16N2O2/c1-2-17(23)22-20-16(13-21)18(14-9-5-3-6-10-14)19(24-20)15-11-7-4-8-12-15/h3-12H,2H2,1H3,(H,22,23)

InChI-Schlüssel

VZAFXXQHFUEWRT-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.